ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHOXYPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHOXYPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, multiple aromatic rings, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHOXYPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process may start with the preparation of the thiophene ring, followed by the introduction of the various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHOXYPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including solvent choice, temperature, and pH, are tailored to the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHOXYPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
ETHYL 4-METHYL-5-PHENYL-2-({1,1,1-TRIFLUORO-3-METHOXY-2-[(4-METHOXYPHENYL)FORMAMIDO]-3-OXOPROPAN-2-YL}AMINO)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Indole derivatives: Known for their biological activity and used in various therapeutic applications.
Benzene derivatives: Commonly used in organic synthesis and materials science.
Thiophene derivatives: Utilized in the development of organic electronics and pharmaceuticals.
Properties
IUPAC Name |
ethyl 4-methyl-5-phenyl-2-[[1,1,1-trifluoro-3-methoxy-2-[(4-methoxybenzoyl)amino]-3-oxopropan-2-yl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N2O6S/c1-5-37-23(33)19-15(2)20(16-9-7-6-8-10-16)38-22(19)31-25(24(34)36-4,26(27,28)29)30-21(32)17-11-13-18(35-3)14-12-17/h6-14,31H,5H2,1-4H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISLRZJIHOPSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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